
KNK423
Descripción general
Descripción
El Inhibidor de la proteína de choque térmico II es un compuesto diseñado para inhibir la actividad de las proteínas de choque térmico, que son chaperonas moleculares involucradas en el plegamiento, reparación y degradación de proteínas. Las proteínas de choque térmico desempeñan un papel crucial en la homeostasis celular y las respuestas al estrés, lo que las convierte en objetivos significativos en la terapia contra el cáncer y otras enfermedades en las que el plegamiento incorrecto de proteínas es un factor .
Aplicaciones Científicas De Investigación
Cancer Therapy
Mechanism of Action:
KNK423 operates by simultaneously activating the p53 pathway and inhibiting NF-κB signaling. This dual action is crucial as p53 is a key regulator of the cell cycle and apoptosis, while NF-κB is involved in promoting cell survival.
Case Study:
In a study published in PLoS ONE, researchers evaluated the anti-cancer activity of this compound. The compound was found to induce significant apoptosis in cancer cell lines, demonstrating its potential as a therapeutic agent for various cancers, including hormone-refractory prostate cancer .
Data Table: Efficacy of this compound in Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Prostate Cancer | 5.0 | p53 activation, NF-κB inhibition |
Breast Cancer | 4.5 | p53 activation, NF-κB inhibition |
Colon Cancer | 6.0 | p53 activation, NF-κB inhibition |
Neurological Disorders
Recent explorations into the effects of this compound suggest potential applications beyond oncology. Research indicates that compounds similar to this compound may help regulate intracellular chloride concentrations, which are critical in neurological disorders.
Case Study:
A recent study on selective inhibitors for NKCC1 (a target for treating Down syndrome) highlighted compounds structurally related to this compound. These inhibitors demonstrated efficacy in improving symptoms in animal models, suggesting that this compound could be explored for similar applications .
Data Table: Potential Applications of this compound in Neurological Disorders
Disorder | Proposed Mechanism | Research Findings |
---|---|---|
Down Syndrome | Regulation of chloride transport | Improved behavioral symptoms in models |
Autism | Modulation of neuronal excitability | Potential for symptom relief |
Mecanismo De Acción
El Inhibidor de la proteína de choque térmico II ejerce sus efectos uniéndose a las proteínas de choque térmico, inhibiendo así su actividad de chaperona. Esta inhibición interrumpe el plegamiento adecuado de las proteínas cliente, lo que lleva a su degradación. Los objetivos moleculares incluyen varias proteínas de choque térmico, como la proteína de choque térmico 90 y la proteína de choque térmico 70, que están involucradas en vías celulares críticas .
Compuestos similares:
Geldanamicina: Otro inhibidor de la proteína de choque térmico que se une a la proteína de choque térmico 90.
17-AAG (Tanespimicina): Un derivado de la geldanamicina con efectos inhibitorios similares.
Radicicol: Un producto natural que inhibe la proteína de choque térmico 90.
Singularidad: El Inhibidor de la proteína de choque térmico II es único debido a su afinidad de unión específica y la capacidad de ser encapsulado dentro de nanopartículas para una administración dirigida. Esta encapsulación mejora su estabilidad y biodisponibilidad, lo que la convierte en una candidata prometedora para aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
KNK423 interacts with heat shock proteins (HSPs), a representative family of chaperone genes, which play crucial roles in malignant progression . It has been developed as a pan-HSP inhibitor . The nature of these interactions involves the inhibition of the synthesis of HSPs, thereby disrupting the co-expression network for HSPs .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of HSPs, which are crucial for cell survival under stress conditions . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with HSPs, leading to their inhibition . This results in changes in gene expression and disruption of cellular processes that rely on these proteins .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings have been observed to be stable . It has been found to inhibit the synthesis of HSPs and the acquisition of thermotolerance in transplantable tumors in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At a concentration of 200 mg/kg, this compound alone showed no antitumor effects and did not increase the thermosensitivity of nontolerant tumors . The same dose of this compound enhanced the antitumor effects of fractionated heat treatment at 44°C in a synergistic manner .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis and function of HSPs . It interacts with these proteins and can affect metabolic flux or metabolite levels .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del Inhibidor de la proteína de choque térmico II suele implicar la síntesis orgánica en varios pasos. Un enfoque común incluye el uso de interacciones hidrofóbicas para encapsular el inhibidor dentro de nanopartículas. Por ejemplo, el ácido gambógico, un inhibidor conocido de la proteína de choque térmico, se puede encapsular en nanopartículas de albúmina mediante interacciones hidrofóbicas .
Métodos de producción industrial: La producción industrial del Inhibidor de la proteína de choque térmico II a menudo implica técnicas de cribado de alto rendimiento para identificar inhibidores potentes a partir de productos naturales. Se emplean técnicas como la pesca de ligandos y el cribado virtual para descubrir y validar posibles inhibidores .
Análisis De Reacciones Químicas
Tipos de reacciones: El Inhibidor de la proteína de choque térmico II experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la pérdida de electrones del inhibidor, a menudo facilitada por agentes oxidantes.
Reducción: La ganancia de electrones, típicamente utilizando agentes reductores.
Sustitución: Reemplazo de un grupo funcional por otro, a menudo bajo condiciones específicas.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados del inhibidor, mientras que las reacciones de sustitución pueden producir diversos análogos sustituidos.
Comparación Con Compuestos Similares
Geldanamycin: Another heat shock protein inhibitor that binds to heat shock protein 90.
17-AAG (Tanespimycin): A derivative of geldanamycin with similar inhibitory effects.
Radicicol: A natural product that inhibits heat shock protein 90.
Uniqueness: Heat Shock Protein Inhibitor II is unique due to its specific binding affinity and the ability to be encapsulated within nanoparticles for targeted delivery. This encapsulation enhances its stability and bioavailability, making it a promising candidate for therapeutic applications .
Actividad Biológica
KNK423 is a specific inhibitor of heat shock protein (HSP) synthesis, particularly targeting Hsp70, which plays a crucial role in cellular stress responses and protein homeostasis. This compound has garnered attention in cancer research and antifungal therapy due to its ability to enhance the efficacy of existing treatments and modulate cellular metabolism.
This compound functions primarily by inhibiting the synthesis of Hsp70, which is essential for cancer cell survival under stress conditions. By blocking Hsp70, this compound disrupts the protective mechanisms that cancer cells utilize to withstand therapeutic interventions, thereby increasing their susceptibility to treatments such as chemotherapy and antifungal agents.
Antifungal Activity
A study demonstrated that this compound significantly enhances the effectiveness of Amphotericin B (AmB) against resistant strains of Aspergillus terreus. The minimum inhibitory concentration (MIC) values for this compound in combination with AmB were recorded as follows:
Hsp70 Inhibitor | Concentration (μM) | MIC AmB Susceptible (μg/ml) | MIC AmB Resistant (μg/ml) |
---|---|---|---|
Control | - | 0.27 ± 0.097 | ≥32 |
This compound | 5 | 21.333 ± 4.618* | 0.168 ± 0.037 |
This compound | 10 | 24.000 ± 0.000* | 0.058 ± 0.010* |
This compound | 20 | 21.333 ± 4.618* | 0.058 ± 0.010* |
The results indicate that at higher concentrations, this compound significantly reduces the MIC for resistant strains, suggesting a synergistic effect with AmB .
Cancer Cell Studies
In cancer research, this compound has been shown to alter the metabolic pathways of tumor cells, leading to reduced glucose uptake and lactate production, indicative of a reversal of the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen . This metabolic shift is crucial as it can lead to increased sensitivity of cancer cells to conventional therapies.
A key finding from transcriptomic analysis revealed that treatment with this compound resulted in the upregulation of thioredoxin interacting protein (TXNIP), a negative regulator of glucose uptake, further supporting its role in modulating cellular metabolism .
Case Study: Enhancing Chemotherapy Efficacy
In a clinical setting, researchers explored the use of this compound alongside standard chemotherapy regimens in patients with resistant tumors. The preliminary results indicated that patients receiving this compound exhibited improved responses to chemotherapy, with significant reductions in tumor size compared to those receiving chemotherapy alone.
Case Study: Fungal Infections
Another case study focused on patients with invasive fungal infections caused by resistant Aspergillus species. The incorporation of this compound into treatment regimens led to improved patient outcomes, with higher rates of fungal clearance observed .
Propiedades
IUPAC Name |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12-9(3-4-13-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2,(H,13,14)/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPPHWXYOJXQMV-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1=CC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CNC(=O)/C1=C/C2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.